molecular formula C12H13NO3 B2394367 4-(2-methylcyclopropaneamido)benzoic acid CAS No. 926194-26-5

4-(2-methylcyclopropaneamido)benzoic acid

Cat. No.: B2394367
CAS No.: 926194-26-5
M. Wt: 219.24
InChI Key: DZLLPMGZWXRTEN-UHFFFAOYSA-N
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Description

4-(2-methylcyclopropaneamido)benzoic acid is a chemical compound with the molecular formula C12H13NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a 2-methylcyclopropyl group through a carbonyl-amino linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylcyclopropaneamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-methylcyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-methylcyclopropaneamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-methylcyclopropaneamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-methylcyclopropaneamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylcyclopropaneamido)benzoic acid: Unique due to its specific structure and properties.

    4-{[(2-Ethylcyclopropyl)carbonyl]amino}benzoic acid: Similar structure but with an ethyl group instead of a methyl group.

    4-{[(2-Propylcyclopropyl)carbonyl]amino}benzoic acid: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific combination of a benzoic acid moiety and a 2-methylcyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-6-10(7)11(14)13-9-4-2-8(3-5-9)12(15)16/h2-5,7,10H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLLPMGZWXRTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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